- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,
Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
N.o CAS:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- AMDKYPNODLTUMY-UHFFFAOYSA-N
- KM3075
- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- CS-0059980
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
- SB77454
- EN300-305699
- AS-18642
- AKOS015915436
- MFCD12828202
- 92050-16-3
- SY272695
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- W18206
- AC-7878
- DTXSID50466874
- XH1341
- J-516467
- SCHEMBL447737
-
- MDL: MFCD12828202
- Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
- Chave InChI: AMDKYPNODLTUMY-UHFFFAOYSA-N
- SMILES: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C
Propriedades Computadas
- Massa Exacta: 203.16700
- Massa monoisotópica: 203.167399674g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 0
- Complexidade: 242
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 26
- XLogP3: 4.4
Propriedades Experimentais
- Densidade: 0.944
- Ponto de Fusão: 63-65 ºC
- Ponto de ebulição: 310.189°C at 760 mmHg
- Ponto de Flash: 143.452°C
- Índice de Refracção: 1.524
- PSA: 26.02000
- LogP: 4.19900
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Dados aduaneiros
- CÓDIGO SH:2921450090
- Dados aduaneiros:
中国海关编码:
2921450090概述:
2921450090. 1-萘胺和2-萘胺的衍生物及盐(包括1-萘胺). 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921450090 1-naphthylamine (α-naphthylamine), 2-naphthylamine (β-naphthylamine) and their derivatives; salts thereof。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005812-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
$315.00 | 2023-08-31 | |
| Alichem | A219005812-5g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 5g |
$909.00 | 2023-08-31 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 5g |
$842 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-100mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 100mg |
500CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-250mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 250mg |
1025CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
1044.0CNY | 2021-07-12 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 1g |
$132 | 2024-07-20 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-200mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 200mg |
298.0CNY | 2021-07-12 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referência
- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referência
- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C
Referência
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referência
- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Referência
- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN, Methods in Molecular Biology (New York, 2019, 2019, 109-121
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referência
- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referência
- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
- Aza-retinoids as novel retinoid X receptor-specific agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referência
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN), Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940
Método de produção 12
Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux
Referência
- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids, Organic Letters, 2013, 15(6), 1378-1381
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referência
- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt
Referência
- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton, Heterocycles, 2010, 81(11), 2465-2470
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C
Referência
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Referência
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux
Referência
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Referência
- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referência
- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Número da Ordem:A10921
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:06
Preço ($):243.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Número da Ordem:LE25940867
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:54
Preço ($):discuss personally
E- mail:18501500038@163.com
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Literatura Relacionada
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) Produtos relacionados
- 54628-89-6(1H-Inden-5-amine,1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-)
- 149620-30-4(3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
- 113505-07-0(4-[1-(4-aminophenyl)-3,4-dihydro-2H-naphthalen-1-yl]aniline)
- 54628-90-9(3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine)
- 50593-97-0(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine)
- 39095-77-7(Spiro[cyclopropane-1,1'-[1H]inden]-5'-amine, 2',3'-dihydro-)
- 64278-19-9(1,1-dimethyl-2,3-dihydro-1H-inden-5-amine)
- 149620-31-5(3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-1-amine)
- 41024-99-1
- 116233-17-1(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Pureza:99%
Quantidade:5g
Preço ($):243.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito